Lipophilicity Modulation Across 8-Nitroquinoline Analogs
The target compound exhibits a computed XLogP3 of 2.6, which is 0.6 log units higher than 2-methyl-8-nitroquinoline (XLogP3 = 2.0) and 0.1 log units higher than 6-chloro-8-nitroquinoline (XLogP3 = 2.5) [1][2]. This increased lipophilicity is attributable to the combined electron-withdrawing effect of the 6-chloro and 8-nitro groups, which reduces overall polarity relative to analogs lacking one of these substituents. The higher XLogP3 value suggests improved membrane permeability potential, a critical parameter for intracellular target engagement in antiparasitic and antibacterial screening cascades.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem CID 10977060) |
| Comparator Or Baseline | 2-Methyl-8-nitroquinoline: XLogP3 = 2.0 (PubChem CID 13433); 6-Chloro-8-nitroquinoline: XLogP3 = 2.5 (PubChem CID 110462) |
| Quantified Difference | +0.6 vs. 2-methyl-8-nitroquinoline; +0.1 vs. 6-chloro-8-nitroquinoline |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A 0.6 log unit increase in XLogP3 can translate to a ~4-fold increase in membrane partitioning, making the target compound more suitable for cell-based antiparasitic assays where intracellular amastigote targeting is required.
- [1] PubChem. (2026). Computed Properties for Quinoline, 6-chloro-2-methyl-8-nitro- (CID 10977060), 2-Methyl-8-nitroquinoline (CID 13433), and 6-Chloro-8-nitroquinoline (CID 110462). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for 6-Chloro-8-nitroquinoline (CID 110462). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/110462. View Source
